أرويل كيتونات

Aryl ketones are a class of organic compounds that contain a ketone group (C=O) bonded to an aromatic ring. These compounds play crucial roles in both synthetic chemistry and biotechnology due to their versatile structural features and reactivity. Aryl ketones can be synthesized via various methods, including the condensation reaction between aryl aldehydes and acetyl chlorides or carboxylic acids using a Lewis acid catalyst.

Structurally diverse arylic ketone derivatives exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. They are also widely used in pharmaceuticals and agrochemicals for their structural rigidity and ability to interact with biomolecules through hydrogen bonding or other non-covalent interactions.

In the field of organic synthesis, aryl ketones serve as essential building blocks for the construction of complex molecules. Their stability under various conditions makes them valuable intermediates for creating functionalized derivatives via further substitution reactions like halogenation, nitration, and sulfonation processes.

The applications of aryl ketones are extensive, ranging from fine chemicals to materials science, owing to their unique physical and chemical properties that enable the design of multifunctional products with tailored functionalities.

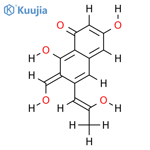

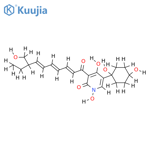

| هيكل | الاسم الكيميائي | CAS | وسط |

|---|---|---|---|

|

Dibenz[b,e]oxonin-7,13(6H,8H)-dione,3,10,11-trihydroxy- | 26696-13-9 | C16H12O6 |

|

(R)-Scabequinone | 41753-39-3 | C15H16O4 |

|

6-O-demethyl nectriachrysone | 145867-06-7 | C14H12O5 |

|

torrubiellone A | 1258948-57-0 | C22H29NO7 |

|

Carbamic acid,[(1E,5R)-5-[3-[(2E,4E)-2,5-dimethyl-1-oxo-2,4-octadienyl]-4-hydroxy-2-oxo-2H-pyran-6-yl]-1-hexenyl]-,methyl ester (9CI) | 88192-98-7 | C23H31NO6 |

|

2-Cyclopenten-1-one, 2-(3-furanylcarbonyl)-5-methyl-3-(2-methylpropyl)- | 385764-56-7 | C15H18O3 |

|

Hamigeran G | 1500104-22-2 | C19H23BrO3 |

|

5,14-Epoxy-3,4-dihydroxy-5,7(14),9-illudalatrien-8-one; 3α-form | 2376333-44-5 | C15H18O4 |

|

Spiciferone G | 2227220-18-8 | C14H16O3 |

|

Millaurine A | 946051-22-5 | C14H17N3O2 |

الوثائق ذات الصلة

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

الموردين الموصى بهم

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

atkchemicaFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

منتجات موصى بها